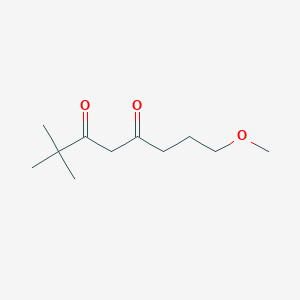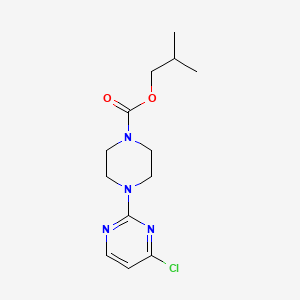
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a chloropyrimidine moiety and an isobutyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chloropyrimidine with piperazine, followed by esterification with isobutyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced piperazine derivatives.
Hydrolysis: Formation of 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylic acid.
科学研究应用
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of isobutyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target. The piperazine ring may enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isobutyl group may also affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds .
属性
分子式 |
C13H19ClN4O2 |
|---|---|
分子量 |
298.77 g/mol |
IUPAC 名称 |
2-methylpropyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN4O2/c1-10(2)9-20-13(19)18-7-5-17(6-8-18)12-15-4-3-11(14)16-12/h3-4,10H,5-9H2,1-2H3 |
InChI 键 |
OWWHBOJBEOSQRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


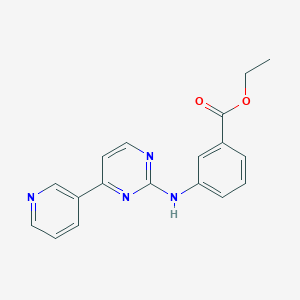
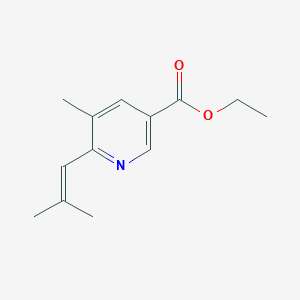
![[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate](/img/structure/B8305053.png)
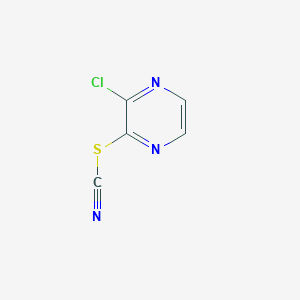
![[(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea](/img/structure/B8305061.png)
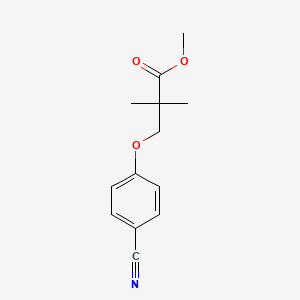
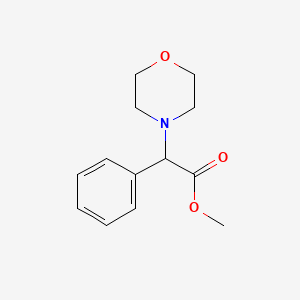
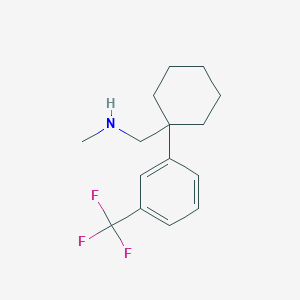
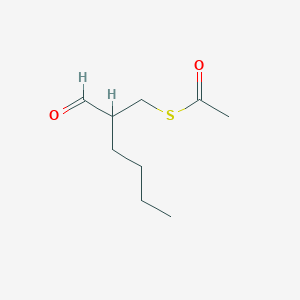
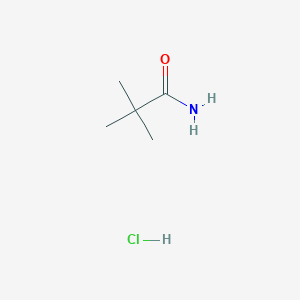
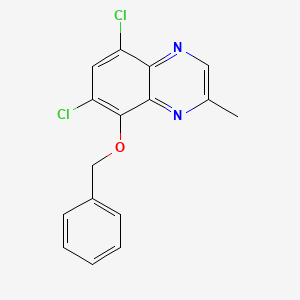
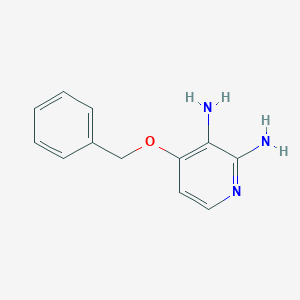
![(1R,2R,5R)-7-oxo-6-oxa-bicyclo[3,2,1]octane-2-carboxylic acid methyl ester](/img/structure/B8305098.png)
